Tetrakis(diethylamino)phosphonium tetrafluoroborate
Description
Tetrakis(diethylamino)phosphonium tetrafluoroborate is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a phosphonium salt where the central phosphorus atom is bonded to four diethylamino groups, and the counterion is tetrafluoroborate. This compound is known for its stability and reactivity, making it useful in various scientific and industrial applications.
Properties
IUPAC Name |
tetrakis(diethylamino)phosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N4P.BF4/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;2-1(3,4)5/h9-16H2,1-8H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFCMZCOVLMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40BF4N4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(diethylamino)phosphonium tetrafluoroborate typically involves the reaction of diethylamine with a phosphorus halide, such as phosphorus trichloride, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- :
Reaction of diethylamine with phosphorus trichloride: PCl3+4Et2NH→P(NEt2)4+Cl−+3HCl
:Addition of tetrafluoroboric acid: P(NEt2)4+Cl−+HBF4→P(NEt2)4+BF4−+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(diethylamino)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Tetrakis(diethylamino)phosphonium tetrafluoroborate has several applications in scientific research:
Biology: The compound’s stability makes it useful in various biochemical assays.
Industry: It is used in the production of high-performance anion exchange membranes.
Mechanism of Action
The mechanism by which tetrakis(diethylamino)phosphonium tetrafluoroborate exerts its effects is primarily through its ability to form stable complexes with various molecules. The central phosphorus atom can coordinate with different ligands, allowing it to participate in various chemical reactions. The tetrafluoroborate counterion helps in stabilizing the overall structure, making it resistant to degradation under different conditions.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(dimethylamino)phosphonium tetrafluoroborate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Tetrakis(diethylamino)phosphonium hexafluorophosphate: Similar structure but with hexafluorophosphate as the counterion.
Uniqueness
Tetrakis(diethylamino)phosphonium tetrafluoroborate is unique due to its combination of high stability, reactivity, and ability to form stable complexes. This makes it particularly useful in applications requiring robust and reliable performance, such as in high-performance anion exchange membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
